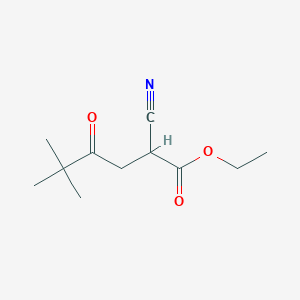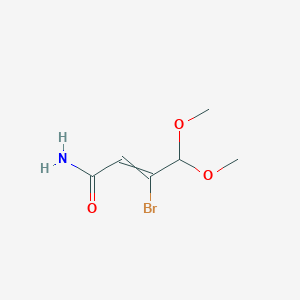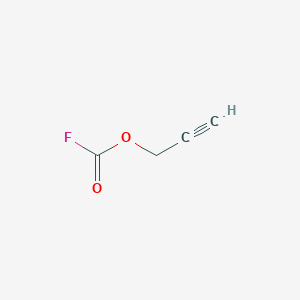
Tricosane-2,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricosane-2,5-diol is an organic compound with the molecular formula C23H48O2 It is a long-chain diol, meaning it contains two hydroxyl groups (-OH) attached to a 23-carbon alkane chain
準備方法
Synthetic Routes and Reaction Conditions: Tricosane-2,5-diol can be synthesized through the hydroxylation of tricosane, a 23-carbon alkane. One common method involves the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction typically occurs in a solvent like tetrahydrofuran (THF) at room temperature. The hydroxylation process introduces hydroxyl groups at the 2nd and 5th positions of the tricosane chain, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar hydroxylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications .
化学反応の分析
Types of Reactions: Tricosane-2,5-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as ketones or aldehydes.
Reduction: The compound can be reduced to form tricosane by removing the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of tricosane-2,5-dione.
Reduction: Formation of tricosane.
Substitution: Formation of tricosane-2,5-dihalides.
科学的研究の応用
Tricosane-2,5-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological membranes and lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
作用機序
The mechanism of action of tricosane-2,5-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups enable the compound to participate in hydrogen bonding and other intermolecular interactions, affecting the structure and function of biological membranes. Additionally, its long alkane chain allows it to integrate into lipid bilayers, potentially influencing membrane fluidity and permeability .
類似化合物との比較
Tricosane-1,23-diol: Another long-chain diol with hydroxyl groups at the terminal positions.
Docosane-2,5-diol: A similar compound with a 22-carbon chain.
Tetracosane-2,5-diol: A similar compound with a 24-carbon chain.
Uniqueness: Tricosane-2,5-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This positioning allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
特性
CAS番号 |
63125-81-5 |
|---|---|
分子式 |
C23H48O2 |
分子量 |
356.6 g/mol |
IUPAC名 |
tricosane-2,5-diol |
InChI |
InChI=1S/C23H48O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)21-20-22(2)24/h22-25H,3-21H2,1-2H3 |
InChIキー |
OFVHMOQWHMADEW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCC(CCC(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


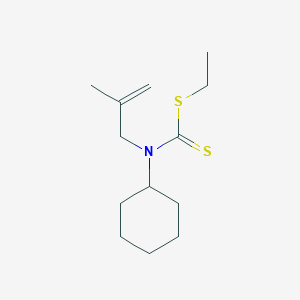

![3-Methyl-6,7-diphenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine](/img/structure/B14502702.png)
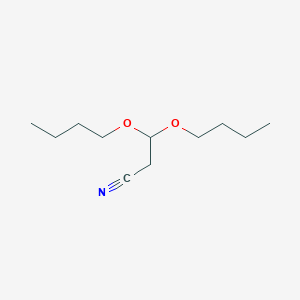
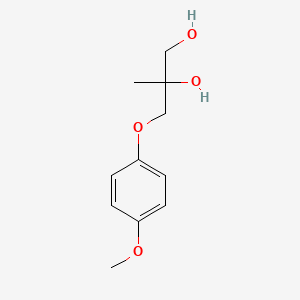
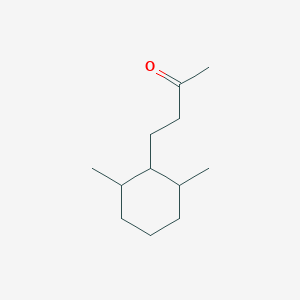
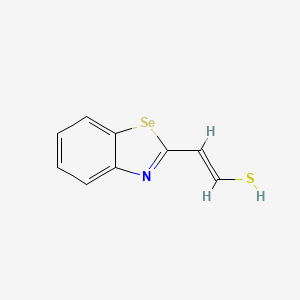
![1-[2,2-Dichloro-1-(4-ethoxyphenyl)propyl]-4-methoxybenzene](/img/structure/B14502734.png)
